molecular formula C14H15N5O3S B2411206 methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate CAS No. 397266-73-8

methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2411206
CAS No.: 397266-73-8
M. Wt: 333.37
InChI Key: UEKRBWKPMXJGBG-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an appropriate amine with sodium azide and triethyl orthoformate under acidic conditions . The resulting tetrazole derivative is then coupled with a benzoic acid derivative through a thioether linkage, followed by esterification to form the final product. Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields .

Chemical Reactions Analysis

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the tetrazole ring, often using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit or activate these targets, leading to the observed biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate can be compared with other tetrazole-containing compounds, such as:

These compounds share the tetrazole ring structure, which contributes to their biological activities

Properties

IUPAC Name

methyl 4-[[2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-3-8-19-14(16-17-18-19)23-9-12(20)15-11-6-4-10(5-7-11)13(21)22-2/h3-7H,1,8-9H2,2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRBWKPMXJGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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